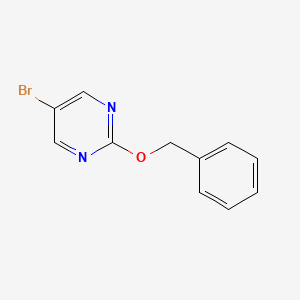

2-(Benzyloxy)-5-bromopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGZEALFIOPSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654777 | |

| Record name | 2-(Benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742058-39-5 | |

| Record name | 2-(Benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Core Pyrimidine Scaffold

An In-depth Technical Guide to 2-(Benzyloxy)-5-bromopyrimidine: Properties, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Within this class of compounds, this compound (CAS No. 742058-39-5) has emerged as a particularly valuable and versatile building block.[1] Its strategic importance lies in the trifecta of its structural features: a stable pyrimidine ring, a benzyloxy group at the C2 position, and a reactive bromo-substituent at the C5 position. This unique arrangement provides a robust platform for synthetic diversification, enabling researchers and drug development professionals to systematically explore chemical space and construct complex molecular architectures.

The benzyloxy group often serves as a key pharmacophoric element or a stable protecting group for a hydroxyl functionality, while the bromine atom acts as a synthetic handle for introducing a wide array of substituents via modern cross-coupling methodologies.[2][3] This guide, written from the perspective of a senior application scientist, offers an in-depth exploration of the core chemical properties, reactivity, and practical applications of this compound, providing field-proven insights into its utilization in drug discovery programs. Its role as an intermediate in the synthesis of targeted therapies, such as protein tyrosine phosphatase 2 (SHP2) inhibitors, underscores its relevance in contemporary pharmaceutical research.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key physicochemical data for this compound are summarized below.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 742058-39-5 | [1][5][6] |

| Molecular Formula | C₁₁H₉BrN₂O | [1][5] |

| Molecular Weight | 265.11 g/mol | [1][5] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 100-103°C | [1] |

| Boiling Point | 392.6 ± 44.0 °C (Predicted) | [1] |

| Density | 1.499 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.21 ± 0.22 (Predicted) | [1] |

| InChIKey | RDGZEALFIOPSCC-UHFFFAOYSA-N | [5][6] |

Structural Elucidation by Spectroscopic Methods

While raw spectral data requires experimental acquisition, the expected spectroscopic signatures provide a self-validating system for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two protons on the pyrimidine ring will appear as a singlet or two closely spaced doublets in the aromatic region. The benzylic protons (-O-CH₂ -Ph) will present as a characteristic singlet at approximately 5.5 ppm. The five protons of the phenyl ring will appear as a multiplet in the 7.3-7.5 ppm range.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 unique carbon atoms. Key signals include the benzylic carbon around 70 ppm and the carbons of the pyrimidine and phenyl rings in the 110-160 ppm range. The C-Br carbon will be shifted due to the halogen's electronic effect.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₁H₉BrN₂O, by providing a molecular ion peak matching the calculated exact mass (263.98983 Da).[5] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two characteristic peaks (M+ and M+2) of nearly equal intensity, which is a definitive confirmation of a monobrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-O ether stretching, aromatic C=C and C=N stretching, and C-H stretching vibrations, consistent with the compound's functional groups.[7]

Synthesis Protocol: A Reliable and Scalable Route

The most common and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. This method leverages the differential reactivity of the halogen substituents on a di-halogenated pyrimidine precursor.[2]

Causality in Experimental Design

The protocol involves the reaction of 5-bromo-2-chloropyrimidine with benzyl alcohol.[1][2] The C2 position of the pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position. The chloro-substituent is a better leaving group than the bromo-substituent in this context, allowing for selective substitution at the C2 position. A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃), is essential.[1][2] Its role is to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion, which then attacks the C2 position. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature stabilizes the charged intermediate of the SₙAr mechanism, thereby accelerating the reaction.

Detailed Experimental Protocol

Synthesis of this compound from 5-Bromo-2-chloropyrimidine

-

Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 5 mL per gram of starting material).

-

Nucleophile Addition: Add benzyl alcohol (1.1 eq) to the solution via syringe.

-

Base Addition: Cool the reaction mixture in an ice bath (0°C). Add potassium tert-butoxide (1.5 eq) or cesium carbonate (2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by slowly adding deionized water. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove residual DMF and unreacted benzyl alcohol. The product can be further purified by recrystallization or flash column chromatography if necessary to yield a light yellow to white solid.

Synthesis Workflow Diagram

Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by the reactivity of its C5-bromo substituent, which serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[8] For this compound, this reaction is the principal method for introducing aryl, heteroaryl, or vinyl groups at the C5 position.

Causality in Catalyst System Selection: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to activate the organoboron species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. Phosphine ligands like PPh₃ or more specialized, bulky electron-rich ligands are commonly employed to enhance reaction efficiency.[10]

Generalized Protocol for Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a Pd precursor (e.g., Pd(OAc)₂) and a ligand.

-

Reagent Addition: Add a base, typically an aqueous solution of 2M sodium carbonate (2.0 eq).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired 5-aryl-2-(benzyloxy)pyrimidine.[2]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[11] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.[12]

Mechanistic Considerations: Similar to the Suzuki coupling, the reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) center.[13] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11][13] The development of sterically hindered, electron-rich phosphine ligands (e.g., BippyPhos, XPhos) has been instrumental in making this reaction highly general and efficient.[14]

Generalized Protocol for Buchwald-Hartwig Amination

-

Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the appropriate phosphine ligand, and the base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Reaction: Degas the mixture and heat to 80-110°C. Stir until the reaction is complete as determined by TLC or LC-MS analysis.

-

Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the 5-amino-2-(benzyloxy)pyrimidine product.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Handling Precautions: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place.[1][6] Recommended storage temperatures range from room temperature to 2-8°C.[1][6]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical profile and predictable reactivity. Its utility is centered on the selective functionalization of its pyrimidine core, primarily through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C5-bromo position. These transformations provide robust and reliable pathways to a vast array of derivatives, making it an indispensable tool for researchers, scientists, and drug development professionals. The ability to readily construct complex molecules from this scaffold solidifies its position as a strategic building block in the pursuit of novel therapeutic agents.

References

- This compound | C11H9BrN2O | CID 42553055 - PubChem. [Link]

- 2,4-Bis(benzyloxy)-5-bromopyrimidine | C18H15BrN2O2 | CID 256039 - PubChem. [Link]

- Buchwald–Hartwig amin

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

- Buchwald-Hartwig Amin

- Buchwald-Hartwig coupling - YouTube. [Link]

- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. [Link]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

- Suzuki Coupling - Organic Chemistry Portal. [Link]

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. [Link]

- Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed. [Link]

- (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)

- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).

- The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. [Link]

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. [Link]

Sources

- 1. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [amp.chemicalbook.com]

- 5. This compound | C11H9BrN2O | CID 42553055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromopyrimidine: Synthesis, Structure, and Application

An authoritative guide for researchers, scientists, and drug development professionals on the pivotal role of 2-(Benzyloxy)-5-bromopyrimidine as a versatile building block in modern medicinal chemistry.

Abstract

This compound is a key heterocyclic intermediate whose structural features—a reactive bromine atom, a cleavable benzyloxy protecting group, and an electron-deficient pyrimidine core—make it an exceptionally valuable scaffold in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, a detailed analysis of its molecular structure through spectroscopic characterization, and an exploration of its chemical reactivity and applications, particularly in the development of targeted therapies.

Introduction

In the landscape of drug discovery, pyrimidine derivatives are ubiquitous, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals. This compound (C₁₁H₉BrN₂O) has emerged as a critical building block, offering medicinal chemists a strategic entry point for molecular diversification.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: the bromine atom at the C5 position, which is primed for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and the benzyloxy group at the C2 position, which serves as a stable protecting group for the 2-hydroxypyrimidine tautomer and can be selectively removed when needed.[2][3] This dual functionality allows for sequential and site-selective modifications, a crucial advantage in the construction of complex molecular architectures for targeted drug development. This compound is a notable intermediate in the synthesis of inhibitors for targets like protein tyrosine phosphatase 2 (SHP2).[4][5]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials and reagents is critical for ensuring a high yield and purity of the final product.

Rationale for Synthetic Approach

The most common and efficient route involves the reaction of a 2-halopyrimidine with benzyl alcohol in the presence of a suitable base. Starting with 5-bromo-2-chloropyrimidine is advantageous because the chlorine atom at the C2 position is more susceptible to nucleophilic attack than the bromine atom at C5, allowing for regioselective substitution.[6] The use of a strong, non-nucleophilic base like potassium tert-butoxide or a milder base like cesium carbonate facilitates the deprotonation of benzyl alcohol, forming the benzyl oxide anion, which then acts as the nucleophile.[2][4] Dimethylformamide (DMF) is often chosen as the solvent due to its high polarity, which helps to dissolve the reagents and stabilize the charged intermediates of the SNAr mechanism.

Detailed Experimental Protocol

A representative laboratory-scale synthesis is as follows:

-

Reagent Preparation : To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add benzyl alcohol (1.1 eq).[4]

-

Base Addition : Add cesium carbonate (2.0 eq) or portion-wise potassium tert-butoxide (1.5 eq) to the stirring mixture at room temperature.[2][4] The use of cesium carbonate is often preferred for its milder nature and better solubility in mixed solvent systems like CH₃CN/DMF.[2]

-

Reaction : Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Workup : Upon completion, quench the reaction by adding water. This will precipitate the crude product.[4]

-

Purification : Filter the solid product and wash with water. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid.[2]

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling of this compound.

Reactivity at the C2-Position (Benzyloxy Group)

The benzyloxy group is a robust protecting group, stable to the conditions of many cross-coupling reactions. However, it can be efficiently cleaved when desired to unmask the 2-hydroxypyrimidine moiety, which exists in tautomeric equilibrium with its 2-pyrimidinone form.

-

Deprotection/Cleavage : The most common method for debenzylation is catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst). [3]This reaction is clean and high-yielding. Alternative methods using strong acids or other Lewis acids can also be employed, though they may be less compatible with sensitive functional groups. [7][8] This deprotection step is often crucial in the final stages of a synthesis, as the resulting N-H group or hydroxyl group can be a key pharmacophore for hydrogen bonding interactions with biological targets.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, offering a powerful and flexible platform for the synthesis of novel therapeutics. Its well-defined molecular structure allows for predictable reactivity, enabling chemists to perform selective modifications at both the C5 and C2 positions. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the rational design and development of next-generation pharmaceuticals.

References

- DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems.

- Beilstein Journals. (n.d.). Supplementary Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

- PubChem. (n.d.). This compound.

- Dana Bioscience. (n.d.). 2-Benzyloxy-5-bromopyrimidine (CAS No: 742058-39-5).

- CP Lab Safety. (n.d.). 2-Benzyloxy-5-bromopyrimidine, min 97%, 1 gram.

- El-Sukkari, H., et al. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. [Link]

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group.

- PubChem. (n.d.). 2,4-Bis(benzyloxy)-5-bromopyrimidine.

- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.

- Arkat USA. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]

- PMC - NIH. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]

- 5. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

Introduction: The Strategic Importance of 2-(Benzyloxy)-5-bromopyrimidine in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromopyrimidine

This compound is a pivotal intermediate in the landscape of modern medicinal chemistry. Its structure, featuring a pyrimidine core with strategically placed bromo and benzyloxy substituents, offers a versatile scaffold for the construction of complex, biologically active molecules. The differential reactivity of the C2 and C5 positions—the former amenable to nucleophilic substitution and the latter to palladium-catalyzed cross-coupling reactions—allows for sequential and regioselective functionalization[1]. This characteristic has made it a valuable building block in the synthesis of targeted therapeutics, notably as a key intermediate in the preparation of potent protein tyrosine phosphatase 2 (SHP2) inhibitors[2].

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary and most efficient synthesis pathway for this compound. It delves into the underlying chemical principles, offers validated, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Part 1: The Core Synthesis Pathway via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and widely adopted method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored for its high efficiency, operational simplicity, and use of readily available starting materials.

Causality and Mechanistic Underpinnings

The SNAr reaction is predicated on the reaction of a nucleophile with an electron-deficient aromatic ring that is substituted with a good leaving group. In this specific synthesis, the pyrimidine ring, being inherently electron-deficient due to the two nitrogen atoms, is further activated towards nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group.

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The nucleophile, benzyl alkoxide (formed in situ from benzyl alcohol and a base), attacks the electron-deficient carbon atom at the C2 position of the pyrimidine ring. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final ether product.

The C2-chloro position is significantly more susceptible to this nucleophilic attack than the C5-bromo position, ensuring high regioselectivity for the desired product[1].

Caption: Figure 1: S-N-Ar Mechanism

Experimental Protocols: A Comparative Approach

Two common bases are employed for this transformation: cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (t-BuOK). While both are effective, the choice can influence reaction conditions and workup procedures.

Protocol A: Cesium Carbonate Mediated Synthesis

This method utilizes a milder base, which is often advantageous for substrates with base-sensitive functional groups. The use of a solvent mixture (CH₃CN/DMF) facilitates the dissolution of both the organic substrate and the inorganic base.

Experimental Workflow

Caption: Figure 2: Workflow for Protocol A

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-Bromo-2-chloropyrimidine (1.0 eq) in a 1:1 mixture of acetonitrile (CH₃CN) and N,N-Dimethylformamide (DMF), add benzyl alcohol (1.1 eq) followed by cesium carbonate (Cs₂CO₃, 2.0 eq).[1]

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[1]

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.[1]

Protocol B: Potassium tert-Butoxide Mediated Synthesis

This protocol employs a stronger base, potassium tert-butoxide, which can lead to faster reaction times. The reaction is typically run in a polar aprotic solvent like DMF.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable flask, add 5-bromo-2-chloropyrimidine (1.0 eq), benzyl alcohol (1.1 eq), and DMF at room temperature.[2]

-

Base Addition: Add potassium tert-butylate (t-BuOK, 1.5 eq) in portions to the mixture, maintaining the temperature.[2]

-

Reaction: Stir the mixture at room temperature for approximately 2 hours.[2]

-

Workup: Add water to the reaction mixture to precipitate the product.

-

Isolation: Collect the solid product by filtration and wash with water to remove residual DMF and salts. The resulting solid is often of high purity. A reported yield for this method is 51%.[2]

Data Summary: Reagent Stoichiometry

| Reagent | Protocol A (Cs₂CO₃) | Protocol B (t-BuOK) | Role |

| 5-Bromo-2-chloropyrimidine | 1.0 eq | 1.0 eq | Electrophile |

| Benzyl Alcohol | 1.1 eq | 1.1 eq | Nucleophile Precursor |

| Cesium Carbonate (Cs₂CO₃) | 2.0 eq | - | Base |

| Potassium tert-Butoxide (t-BuOK) | - | 1.5 eq | Base |

| Solvent(s) | CH₃CN / DMF | DMF | Reaction Medium |

Part 2: Alternative Pathway via Williamson Ether Synthesis

An alternative, though less direct, route to this compound is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and an alkoxide.[3]

Principle and Rationale

This pathway involves two conceptual steps:

-

Alkoxide Formation: The hydroxyl group of 2-hydroxy-5-bromopyrimidine is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium pyrimidinolate salt.[4]

-

Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion to form the desired ether.[5][6]

For an efficient SN2 reaction, a primary alkyl halide like benzyl bromide is ideal, as it minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[5][6]

Caption: Figure 3: Williamson Ether Synthesis Pathway

Practical Considerations

While mechanistically sound, the Williamson ether synthesis route is often less practical for this specific target compared to the SNAr pathway. The primary starting material for the SNAr route, 5-bromo-2-chloropyrimidine, is a common and commercially available building block. Conversely, 2-hydroxy-5-bromopyrimidine may need to be synthesized separately, for instance, by the bromination of 2-hydroxypyrimidine, adding an extra step to the overall sequence.[7]

Safety, Characterization, and Storage

Safety Precautions:

-

Reagents: Handle all reagents in a well-ventilated fume hood. Potassium tert-butoxide and sodium hydride are highly reactive with water and should be handled under anhydrous conditions. Benzyl bromide is a lachrymator.[4]

-

Hazards: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight (265.11 g/mol ).[8][9]

-

Melting Point: To assess purity.

Storage: The final product should be stored in a tightly sealed container in a dry environment at room temperature to ensure its long-term stability.[9]

Conclusion

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction, with 5-bromo-2-chloropyrimidine and benzyl alcohol as the starting materials. This method is highly regioselective, efficient, and scalable. The choice between bases like cesium carbonate and potassium tert-butoxide allows for procedural flexibility depending on substrate compatibility and desired reaction kinetics. A thorough understanding of the underlying mechanism and careful execution of the experimental protocol are paramount to obtaining this critical pharmaceutical intermediate in high yield and purity, thereby facilitating advancements in drug discovery and development.

References

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

- KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

- NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

- PubChem. This compound | C11H9BrN2O | CID 42553055. [Link]

- CP Lab Safety. 2-Benzyloxy-5-bromopyrimidine, min 97%, 1 gram. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 8. This compound | C11H9BrN2O | CID 42553055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 742058-39-5|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to 2-(Benzyloxy)-5-bromopyrimidine: A Versatile Building Block in Modern Synthesis

This guide provides an in-depth technical overview of 2-(Benzyloxy)-5-bromopyrimidine, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the strategic application of this valuable synthetic intermediate.

Core Compound Analysis: Strategic Importance

This compound (CAS No. 742058-39-5) is a bifunctional heterocyclic compound strategically designed for sequential, regioselective functionalization.[1][2][3][4] Its utility stems from two key structural features:

-

The 5-Bromo Substituent: This serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The C5-bromo position is the primary site for diversification.[1]

-

The 2-Benzyloxy Group: This moiety serves a dual purpose. Primarily, it acts as a stable protecting group for the 2-hydroxypyrimidine tautomer. The benzyl group can be readily removed in the final stages of a synthesis, typically via catalytic hydrogenolysis, to unmask a hydrogen-bond donor or a potential site for further reaction.[5] Secondly, its presence influences the electronic properties of the pyrimidine ring.

This combination makes the molecule an ideal scaffold for building complex molecular architectures, particularly in the synthesis of biologically active compounds such as protein tyrosine phosphatase 2 (SHP2) inhibitors.[6][7][8]

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount. The key properties and safety information are summarized below.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 742058-39-5 | [2][3] |

| Molecular Formula | C₁₁H₉BrN₂O | [2][3] |

| Molecular Weight | 265.11 g/mol | [2][3] |

| Appearance | Solid | [9] |

| Purity | Typically ≥97% | [2][9] |

| Storage | Room temperature, sealed in a dry environment | [2] |

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | Warning | |

| H315 | Causes skin irritation.[3][10] | |

| H319 | Causes serious eye irritation.[3][10] | |

| H335 | May cause respiratory irritation.[3] |

Handling Protocol: As a professional standard, handle this compound in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

Synthesis of the Building Block

The most common and efficient synthesis involves the nucleophilic aromatic substitution (SNAr) of a more reactive precursor, 5-bromo-2-chloropyrimidine.

Caption: Workflow for the synthesis of this compound.

Expert Rationale:

The C2-chloro position on the pyrimidine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C5-bromo position.[1] This differential reactivity is the cornerstone of this synthesis. A strong base, such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃), is required to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion.[1][6] Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.[1][6]

Detailed Experimental Protocol: Synthesis[1][6]

-

To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add benzyl alcohol (1.1 eq).

-

Add cesium carbonate (2.0 eq) or portion-wise potassium tert-butoxide (1.5 eq) to the mixture while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by carefully adding water. This precipitates the product and dissolves inorganic salts.

-

Filter the resulting solid, wash thoroughly with water, and dry under a vacuum to afford the pure this compound.

Key Synthetic Transformations: Unleashing the Potential

The true power of this compound lies in its ability to undergo selective cross-coupling reactions at the C5 position.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming a C-C bond between the C5 position of the pyrimidine and a wide variety of aryl or vinyl boronic acids/esters.[11][12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Rationale: The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[11]

-

Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[11][14]

-

Transmetalation: The organic group from the activated boronic acid (activated by a base like Na₂CO₃) is transferred to the palladium center, displacing the bromide.[11][12]

-

Reductive Elimination: The two organic fragments (pyrimidine and the new R-group) couple and are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[1]

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq).

-

Add a suitable solvent (e.g., toluene, DMF) followed by a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Heat the biphasic mixture to 80-90 °C and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-benzyloxy-5-arylpyrimidine.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method.[15][16][17] It enables the coupling of the C5-Br position with a vast range of primary and secondary amines.[18][19]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Expert Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[15][17] A key difference is the role of the base (typically a strong, non-nucleophilic base like sodium tert-butoxide), which facilitates the formation of the palladium-amido complex after the initial amine coordination.[15] The choice of phosphine ligand is critical and often requires screening to optimize for a specific amine and aryl halide combination. Sterically hindered, electron-rich ligands generally promote the crucial reductive elimination step.[16]

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried, argon-flushed flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous solvent, such as toluene or dioxane.

-

Heat the mixture (typically 80-110 °C) until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and wash with water to remove the base and salts.

-

Dry, concentrate, and purify the product via column chromatography.

C. Lithiation and Electrophilic Quench

For access to other functionalities, a metal-halogen exchange can be performed, generating a potent organolithium nucleophile. This is a powerful but technically demanding method.

Expert Rationale: Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange.[20][21][22][23] This creates a highly reactive C5-lithiated pyrimidine species. This intermediate is not isolated but is immediately "quenched" by adding an electrophile (e.g., CO₂, aldehydes, alkyl halides), installing a new functional group at the C5 position. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.[20]

Caption: General workflow for lithiation and electrophilic quench at the C5 position.

The Final Step: Benzyloxy Group Deprotection

The final transformation in many synthetic sequences using this building block is the removal of the benzyl protecting group to reveal the 2-hydroxypyrimidine.

Expert Rationale: Catalytic hydrogenolysis is the most common and cleanest method for benzyl ether cleavage.[5] The reaction proceeds on the surface of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The benzyl C-O bond is cleaved, producing toluene and the desired pyrimidin-2-ol. This method is highly efficient and avoids the use of harsh acidic or basic reagents that could compromise other functional groups in the molecule.[5]

Detailed Experimental Protocol: Hydrogenolysis

-

Dissolve the 2-benzyloxy-substituted pyrimidine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add palladium on carbon (10% Pd/C, ~10 mol% weight) to the solution.

-

Secure the flask to a hydrogenation apparatus, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction until completion.

-

Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion

This compound is a masterful building block, offering a logical and efficient platform for molecular construction. Its value lies in the orthogonal reactivity of its two key functional sites: the C5-bromo position, ripe for diversification via modern cross-coupling chemistry, and the C2-benzyloxy group, a stable protecting group that can be removed under mild, predictable conditions. This guide has outlined the fundamental synthesis, safety considerations, and primary synthetic transformations—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation—that make this compound an indispensable tool for medicinal chemists and organic scientists aiming to construct complex, high-value molecules.

References

- 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9757656_EN.htm

- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols - Benchchem. URL: https://www.benchchem.

- 2-Benzyloxy-5-bromopyrimidine, min 97%, 1 gram - CP Lab Safety. URL: https://www.cplabsafety.com/2-benzyloxy-5-bromopyrimidine-min-97-1-gram.html

- A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropy - Marcel Dekker, Inc. URL: https://www.tandfonline.com/doi/abs/10.1080/07328308808052125

- This compound | 742058-39-5 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/f329210

- This compound | C11H9BrN2O | CID 42553055 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/42553055

- 742058-39-5|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/742058-39-5.html

- 2-Benzyloxy-5-bromopyrimidine [CAS# 742058-39-5] - chemBlink. URL: https://www.chemblink.com/products/742058-39-5.htm

- This compound | 742058-39-5 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/fluorochem/f329210

- This compound | 742058-39-5 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/bld/bd29539

- 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9757656.htm

- 2,4-Bis(benzyloxy)-5-bromopyrimidine | C18H15BrN2O2 | CID 256039 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/256039

- 2-Benzyloxy-5-bromopyridine 83664-33-9 | Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/B2118

- Buchwald–Hartwig amination - Wikipedia. URL: https://en.wikipedia.

- 2-BENZYLOXY-5-BROMO-PYRIMIDINE CAS#: 742058-39-5 - ChemicalBook. URL: https://www.chemicalbook.com/ProductList_En_742058-39-5_1.htm

- This compound | 742058-39-5 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/GB/en/product/fluorochem/f329210

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm

- Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Wang)/Chapter_01%3A_Reactions_of_Aromatic_Compounds/1.

- SAFETY DATA SHEET - TCI Chemicals. URL: https://www.tcichemicals.com/assets/sds/B2118_EN.pdf

- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. URL: https://www.heterocycles.jp/library/fulltext/2303

- Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00936a

- Benzyl Protection - Common Organic Chemistry. URL: https://www.commonorganicchemistry.com/Protection_Groups/Benzyl_Protection.htm

- Unsuccessful and successful methods for removal of N-benzyl protecting group and N - ResearchGate. URL: https://www.researchgate.net/figure/Unsuccessful-and-successful-methods-for-removal-of-N-benzyl-protecting-group-and-N_fig3_327734107

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007328/

- Buchwald-Hartwig coupling - YouTube. URL: https://www.youtube.

- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24294902/

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling

- Suzuki Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

- Lateral Lithiation Reactions Promoted by Heteroatomic Substituents - ResearchGate. URL: https://www.researchgate.

- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. URL: https://www.researchgate.

- Suzuki cross-coupling reaction - YouTube. URL: https://www.youtube.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm500969e

- Benzyllithium compounds and (lithiomethyl)hetarenes represent a significant portion of the organolithium literature. URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-008-00467

- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Directed-Lithiation-of-Protected-Addition-to-and-Aas-Dahl/87d903f6f9906646545934177d8a98319f3a60c8

- Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3606822/

- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774011/

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778216/

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C11H9BrN2O | CID 42553055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 742058-39-5, 2-Benzyloxy-5-bromopyrimidine - chemBlink [chemblink.com]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]

- 7. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [amp.chemicalbook.com]

- 8. 2-BENZYLOXY-5-BROMO-PYRIMIDINE CAS#: 742058-39-5 [amp.chemicalbook.com]

- 9. This compound | 742058-39-5 [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

A Medicinal Chemist's Guide to 2-(Benzyloxy)-5-bromopyrimidine: Synthesis, Reactivity, and Strategic Application

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to mimic biological nucleobases.[1][2] Among the vast array of functionalized pyrimidines, 2-(Benzyloxy)-5-bromopyrimidine stands out as a particularly strategic building block. This technical guide provides an in-depth analysis of its synthesis, key chemical transformations, and role in the development of targeted therapeutics. We will explore the causality behind its utility, focusing on how its distinct functionalities—a labile benzyloxy protecting group and a reactive bromine handle—are exploited in modern drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of heterocyclic chemistry, pyrimidines are privileged structures, integral to life as components of DNA and RNA.[1] This biological precedent makes them highly attractive scaffolds for drug design, with applications spanning oncology, infectious diseases, and metabolic disorders.[2][3] The art of medicinal chemistry lies in the precise decoration of these core structures to achieve desired potency, selectivity, and pharmacokinetic properties.

This compound (C₁₁H₉BrN₂O) is a premier example of a bifunctional intermediate designed for this purpose.[4] Its value is rooted in two key features:

-

The 5-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are the workhorses of modern medicinal chemistry, allowing for the facile and modular construction of complex carbon-carbon and carbon-nitrogen bonds.[5][6][7]

-

The 2-Benzyloxy Group: The benzyloxy moiety acts as a stable and reliable protecting group for the 2-oxopyrimidine tautomer. Its robustness allows for extensive chemical manipulation at the 5-position without unwanted side reactions. Crucially, it can be removed under mild hydrogenolysis conditions, revealing a hydroxyl group that can act as a hydrogen bond donor or be further functionalized.[8][9]

This guide will dissect the practical applications of these features, providing the technical rationale and detailed methodologies required for its successful implementation in a drug discovery program.

Synthesis of the Core Scaffold

The most common and efficient synthesis of this compound begins with the commercially available 5-bromo-2-chloropyrimidine. The reaction is a nucleophilic aromatic substitution where the chloride at the C2 position is displaced by benzyl alcohol.

Rationale for Reagent Selection:

-

Starting Material: 5-bromo-2-chloropyrimidine is an ideal precursor. The chlorine at C2 is significantly more reactive towards nucleophilic substitution than the bromine at C5, ensuring regioselective functionalization.

-

Nucleophile: Benzyl alcohol is used to introduce the benzyloxy protecting group.

-

Base: A strong, non-nucleophilic base is required to deprotonate the benzyl alcohol, forming the more reactive benzyl alkoxide. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[10][11] Cesium carbonate is often favored in process chemistry for its high solubility and milder, more manageable reactivity compared to NaH.[10]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a mixture of acetonitrile (CH₃CN) and DMF is typically used to dissolve the reagents and facilitate the reaction.[10][11]

Detailed Synthetic Protocol

Reaction: Synthesis of this compound[10][11]

-

To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile (CH₃CN) and dimethylformamide (DMF), add benzyl alcohol (1.1 eq).

-

Add cesium carbonate (Cs₂CO₃, 2.0 eq) portion-wise while stirring at room temperature. The use of a slight excess of benzyl alcohol and a larger excess of base ensures the complete consumption of the starting material.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Upon completion, quench the reaction by diluting with water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.[10]

Key Transformations in Medicinal Chemistry

The true utility of this compound is realized in its subsequent reactions. The C-Br bond at the 5-position is the primary site for diversification.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for creating C(sp²)-C(sp²) bonds, enabling the connection of the pyrimidine core to various aryl or heteroaryl moieties.[7][12]

Mechanistic Insight: The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[7]

Generalized Suzuki Coupling Protocol

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[10]

-

Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[10][12]

-

Add a solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF with water.[12]

-

Degas the mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates completion.[10]

-

Perform an aqueous workup, extract with an organic solvent, and purify the product via column chromatography.

Buchwald-Hartwig Amination: Installing C-N Bonds

The introduction of amine functionalities is critical for modulating solubility, basicity, and receptor interactions. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[5][6]

Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a palladium catalytic cycle. The key steps are oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to yield the arylamine product.[6][13] The choice of phosphine ligand is critical for reaction efficiency and scope.[5][14]

Generalized Buchwald-Hartwig Amination Protocol

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%).[5]

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture, typically to 90-110 °C, with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, filter through a pad of Celite to remove palladium residues, and perform a standard aqueous workup and purification.[5]

Debenzylation: Unveiling the Final Functionality

The final step in many synthetic sequences involving this building block is the removal of the benzyloxy group to reveal the 2-hydroxypyrimidine (or 2-pyrimidinone) core. This is most cleanly achieved by catalytic hydrogenolysis.[8][9]

Rationale: This deprotection strategy is exceptionally mild and high-yielding. The reaction proceeds by hydrogenolysis of the C-O bond on the surface of a palladium catalyst, producing the deprotected pyrimidine and toluene as the only byproduct.[8]

Generalized Debenzylation Protocol

-

Dissolve the 2-(benzyloxy)pyrimidine substrate in a suitable solvent, such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).

-

Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the mixture through Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Case Study: Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[15][] Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, allowing them to compete for the enzyme's binding site.[15][17] this compound is an ideal starting point for constructing such inhibitors.

The workflow below illustrates a common strategy for building a kinase inhibitor library using this scaffold.

For instance, the synthesis of inhibitors for Src kinase, a non-receptor tyrosine kinase implicated in cancer progression, often utilizes a 2-amino-5-aryl-pyrimidine scaffold. Using our building block, a synthetic chemist could first perform a Suzuki coupling to install a specific aryl group at the C5 position, chosen to interact with a hydrophobic pocket in the kinase. Subsequently, the benzyloxy group could be converted to an amine, or deprotected to the hydroxyl and then converted, to provide a key hydrogen-bonding interaction with the kinase hinge region.

| Reaction Step | Purpose in Kinase Inhibitor Design | Typical Yield Range |

| Suzuki Coupling | Installs a recognition element for the hydrophobic pocket. | 70-95% |

| Buchwald-Hartwig | Introduces a key hydrogen bond donor/acceptor group. | 60-90% |

| Debenzylation | Unmasks the final hinge-binding moiety. | 90-99% |

Table 1: Strategic application of key reactions in the synthesis of pyrimidine-based kinase inhibitors and their typical yield ranges.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to strategic design in medicinal chemistry. Its orthogonal functionalities—a stable protecting group and a versatile reactive handle—allow for the controlled and efficient synthesis of complex molecular architectures. The protocols and strategies outlined in this guide demonstrate its broad applicability, particularly in the construction of privileged scaffolds like kinase inhibitors. As drug discovery continues to demand more complex and precisely tailored molecules, the utility of well-designed building blocks like this compound will only continue to grow, solidifying its place in the medicinal chemist's toolbox.

References

- DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems.

- Lages, A. C. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6432.

- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.

- NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential.

- Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.

- Royal Society of Chemistry. (2011). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group.

- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- Dana Bioscience. (n.d.). 2-Benzyloxy-5-bromopyrimidine (CAS No: 742058-39-5).

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2,4-Bis(benzyloxy)-5-bromopyrimidine.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).

- CIMAP Staff. (2016). Bioorganic & Medicinal Chemistry.

- ChemRxiv. (n.d.). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation.

- PubMed. (n.d.). Synthesis of quinazolines as tyrosine kinase inhibitors.

Sources

- 1. growingscience.com [growingscience.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H9BrN2O | CID 42553055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-5-bromopyrimidine

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 2-(Benzyloxy)-5-bromopyrimidine. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of targeted therapeutic agents like protein tyrosine phosphatase 2 (SHP2) inhibitors[1]. Accurate structural elucidation and purity confirmation are paramount, and this document outlines the core principles and experimental data required to achieve this with confidence.

Molecular Structure and Spectroscopic Rationale

The structural integrity of any synthesized compound is the bedrock of its utility in research and development. For this compound (Molecular Formula: C₁₁H₉BrN₂O, Molecular Weight: 265.11 g/mol [2]), a multi-faceted spectroscopic approach is not merely confirmatory but essential for unambiguously defining its chemical architecture. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Below is the annotated chemical structure, which will serve as a reference for the subsequent spectral assignments.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for compounds of this type and its relatively clean spectral window. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The aromatic region (typically 6.5-8.5 ppm) is of particular interest[3][4]. The number of protons in this region immediately indicates the number of substituents on the aromatic rings.

Experimental Protocol (Self-Validating):

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved to prevent peak broadening.

-

Internal Standard: Add a small drop of TMS (δ 0.00) for chemical shift calibration. The single, sharp peak of TMS validates the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum accurately. Integrate all peaks to determine the relative proton ratios, which must match the molecular formula.

Data Summary & Interpretation:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4, H6 (Pyrimidine) | ~8.6 | Singlet | 2H | The two protons on the pyrimidine ring are in similar electronic environments and, lacking adjacent protons for coupling, appear as a sharp singlet. Their significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. |

| Phenyl Protons | ~7.3 - 7.5 | Multiplet | 5H | The five protons of the benzyl group's phenyl ring resonate in the typical aromatic region[3]. They appear as a complex multiplet due to overlapping signals of the ortho, meta, and para protons. |

| Benzylic Protons (CH₂) | ~5.5 | Singlet | 2H | These protons are adjacent to an oxygen atom and a phenyl ring, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct count of the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, resulting in a single peak for each non-equivalent carbon. Aromatic carbons typically resonate between 120-150 ppm[4]. The specific shifts are influenced by substituents; for instance, carbons directly bonded to electronegative atoms (O, N, Br) will have distinct chemical shifts.

Experimental Protocol (Self-Validating):

-

Sample Preparation: A more concentrated sample (~20-50 mg in 0.6 mL CDCl₃) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: Acquire a proton-decoupled spectrum. The solvent peak (CDCl₃ at δ ~77.16 ppm) serves as a reliable internal reference, validating the chemical shift axis.

-

Verification: The number of observed peaks should correspond to the number of unique carbons in the structure. For this compound, we expect 9 distinct signals due to symmetry in the phenyl ring where the ortho and meta carbons are equivalent.

Data Summary & Interpretation:

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| C2 (Pyrimidine) | ~163 | This carbon is bonded to two electronegative atoms (an ether oxygen and a ring nitrogen), resulting in a significant downfield shift. |

| C4, C6 (Pyrimidine) | ~158 | These carbons are adjacent to ring nitrogens and are significantly deshielded. |

| C8, C9, C10, C11, C12 (Phenyl) | ~127 - 135 | These carbons appear in the standard aromatic region[5]. The carbon attached to the benzylic group (ipso-carbon) will be at the lower field end of this range. |

| C5 (Pyrimidine) | ~115 | The carbon atom bonded to the bromine atom. The "heavy atom" effect of bromine shifts this carbon upfield relative to the other pyrimidine carbons. |

| C7 (Benzylic CH₂) | ~70 | This aliphatic carbon is bonded to an electronegative oxygen, shifting it downfield from typical sp³ carbons. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle relies on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹[3].

Experimental Protocol (Self-Validating):

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. This requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Background Scan: First, run a background spectrum of the clean ATR crystal. This is subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the analyte.

-

Sample Scan: Place a small amount of the solid sample on the crystal and apply pressure to ensure good contact. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Summary & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine & Phenyl)[4] |

| 2950 - 2850 | C-H Stretch | Aliphatic (Benzylic CH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings (in-ring vibrations)[6] |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

| 1100 - 1000 | C-N Stretch | Pyrimidine Ring[6] |

| 750 - 690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |

| ~600 | C-Br Stretch | Bromo-pyrimidine |

Mass Spectrometry (MS)